N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (referred to hereafter as the target compound) is a heterocyclic acetamide derivative with a thieno[3,2-d]pyrimidin-4-one core. Its structure features:
- A 4-ethylphenyl group attached to the acetamide nitrogen.
- A 4-methylphenyl substituent at the 3-position of the thienopyrimidine ring.
- A sulfanyl bridge linking the acetamide moiety to the 2-position of the thienopyrimidine core.
However, the provided evidence focuses on synthetic and structural data rather than explicit biological evaluations .
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-3-16-6-8-17(9-7-16)24-20(27)14-30-23-25-19-12-13-29-21(19)22(28)26(23)18-10-4-15(2)5-11-18/h4-11H,3,12-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRPKOXYGLTSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the preparation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the thienopyrimidine core. This can be done using thiol reagents in the presence of a suitable catalyst.
Attachment of the Acetamide Group: The acetamide group is then attached to the sulfanyl-substituted thienopyrimidine through an acylation reaction using acetic anhydride or acetyl chloride.
Substitution of Phenyl Rings: Finally, the ethyl and methyl groups are introduced to the phenyl rings through Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride, respectively.
Industrial Production Methods
Industrial production of N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and various solvents like dichloromethane and toluene.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Anticancer Activity
Preliminary studies indicate that N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant biological activity that may inhibit specific enzymes or receptors involved in cancer cell proliferation and apoptosis. The thieno[3,2-d]pyrimidine core structure is known for its ability to interact with molecular targets associated with cancer pathways.
Case Study Example : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine compounds showed promising anticancer effects in vitro by inducing apoptosis in cancer cell lines through targeted inhibition of signaling pathways .
2. Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties due to its structural components. Research suggests that compounds with similar thieno[3,2-d]pyrimidine frameworks can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Study Example : In animal models of inflammation, certain thieno[3,2-d]pyrimidine derivatives reduced markers of inflammation and improved clinical outcomes in conditions such as arthritis .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions such as temperature and solvent can enhance yield and purity. The synthetic routes often focus on modifying the thieno[3,2-d]pyrimidine core to improve biological activity .
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
a. Trifluoromethoxyphenyl Analogue
Compound: 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide ().
- Key Difference : Replacement of the ethyl group with a trifluoromethoxy (-OCF₃) substituent.
- Higher molecular weight (estimated ~520–550 g/mol) compared to the target compound (~463 g/mol).
- Synthetic Note: Similar synthetic routes involve coupling chloroacetamide derivatives with thienopyrimidine precursors .
b. Butylphenyl Analogue
Compound: N-(4-butylphenyl)-2-{[3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ().
- Key Differences: 4-Butylphenyl substituent (longer alkyl chain vs. ethyl). 7-Phenyl substitution on the thienopyrimidine core (absent in the target compound).
- Implications :
Core Heterocyclic Modifications
a. Benzothieno-Triazolopyrimidine Derivatives
Compound: N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide ().
- Key Difference : Incorporation of a triazolo ring fused to the pyrimidine core.
- Altered hydrogen-bonding capacity compared to the thienopyrimidine core .
b. Simplified Pyrimidine Core
Compound: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide ().
- Key Differences: Replacement of the thienopyrimidine with a monocyclic 1,6-dihydropyrimidin-6-one. Phenoxyphenyl substituent on the acetamide.
- Implications :
Substituent Variations on the Pyrimidine Ring
a. 4,6-Dimethylpyrimidin-2-ylsulfanyl Derivative
Compound : 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ().
- Key Differences: 4,6-Dimethylpyrimidine core instead of thienopyrimidine. 4-Methylpyridin-2-yl group on the acetamide.
- Simplified core structure may reduce synthetic complexity .
Structural-Activity Relationship (SAR) Insights
Lipophilicity : Longer alkyl chains (e.g., butyl) or electron-withdrawing groups (e.g., -OCF₃) enhance hydrophobicity, which may improve CNS penetration but reduce solubility.
Hydrogen Bonding : Sulfanyl bridges and pyrimidine carbonyl groups may serve as hydrogen-bond acceptors, critical for interactions with enzymatic targets.
Activité Biologique
N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and therapeutic implications based on diverse literature sources.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H19N3O2S2
- Molecular Weight : 361.5 g/mol
- IUPAC Name : N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Canonical SMILES : CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SCC3
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common starting materials include 4-ethylphenylamine and 3-methyl-4-oxo-thieno[3,2-d]pyrimidine derivatives. The reaction conditions often utilize solvents such as dichloromethane or ethanol and may require catalysts like triethylamine or pyridine to enhance yield and purity .
Anticancer Properties
Recent studies indicate that N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant anticancer activity. It has been shown to interact with various molecular targets involved in cancer cell proliferation and apoptosis. In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis .
Enzyme Inhibition
The compound's biological activity extends to enzyme inhibition. Preliminary studies suggest it may inhibit key enzymes involved in inflammatory pathways. For instance, compounds with similar thieno[3,2-d]pyrimidine structures have shown inhibitory effects against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response .
Antioxidant Activity
Another area of interest is the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells. The thieno[3,2-d]pyrimidine moiety may contribute to the overall antioxidant capacity of the compound .
Research Findings and Case Studies
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Core formation : Cyclization of substituted thiophene and pyrimidine precursors under reflux conditions .
- Sulfanyl acetamide coupling : Reaction of the core with 2-chloro-N-(4-ethylphenyl)acetamide using a base (e.g., KOH) in polar solvents like ethanol or DMF .
- Purification : Column chromatography or recrystallization from methanol/ethyl acetate mixtures . Optimization focuses on solvent polarity (e.g., ethanol vs. toluene), temperature (60–80°C for coupling), and catalyst selection (triethylamine for deprotonation). Yield improvements (≥70%) are achieved by monitoring reactions via TLC and HPLC .
Q. Which spectroscopic methods are critical for confirming structural integrity and purity?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethylphenyl CH₃ signals at δ 1.2–1.4 ppm) and confirms sulfanyl linkage (δ 3.8–4.2 ppm for SCH₂) .
- IR : Validates carbonyl (C=O stretch ~1680 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 478.12) . Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers assess this compound’s biological activity in preliminary studies?
- In vitro assays : Screen against target enzymes (e.g., kinases) or cell lines (cancer, microbial) using dose-response curves (IC₅₀ determination) .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for biological targets .
- ADME-Tox profiling : Microsomal stability assays and cytotoxicity tests (e.g., HepG2 cells) to prioritize lead candidates .
Advanced Research Questions
Q. What computational strategies are effective in predicting binding modes and SAR for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets). The sulfanyl group often forms hydrogen bonds with catalytic lysine residues .
- QSAR modeling : Correlate substituent effects (e.g., 4-methylphenyl vs. chlorophenyl) with bioactivity using descriptors like logP and polar surface area .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) .
Q. How can contradictory data in biological activity across studies be resolved?
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds .
- Dose-range refinement : Test activity at lower concentrations (nM range) to avoid off-target effects .
- Orthogonal validation : Confirm hits using CRISPR knockdown or siRNA silencing of proposed targets .
Q. What strategies are recommended for synthesizing derivatives to improve solubility or potency?
- Functional group modification : Replace the 4-ethylphenyl group with hydrophilic substituents (e.g., -OH, -COOH) .
- Prodrug approaches : Introduce ester moieties at the acetamide nitrogen for enhanced bioavailability .
- Heterocycle variation : Substitute the thienopyrimidinone core with pyrazolo[3,4-d]pyrimidine to alter electron density .
Q. What mechanisms underlie its interactions with cytochrome P450 enzymes, and how can metabolic stability be improved?
- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
- Metabolite identification : LC-MS/MS profiling of hepatic microsomal incubations to detect oxidative dealkylation or sulfoxide formation .
- Structural shielding : Introduce bulky substituents (e.g., tert-butyl) at metabolically labile positions .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions during sulfanyl coupling to prevent disulfide formation .
- Data Validation : Cross-check NMR assignments with DEPT-135 and 2D COSY spectra .
- Scale-Up Challenges : Transition batch reactors to continuous flow systems for improved heat management in exothermic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
